molecular formula C6H8BNO3 B2404887 1-Methyl-2-oxopyridine-3-boronic acid CAS No. 1454558-46-3

1-Methyl-2-oxopyridine-3-boronic acid

Cat. No.: B2404887
CAS No.: 1454558-46-3
M. Wt: 152.94
InChI Key: IPAHLTCMITXOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid moiety in the compound plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects include the formation of complex molecules through carbon-carbon bond formation .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex molecules, contributing to the advancement of synthetic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a palladium catalyst . These factors can affect the efficiency and stability of the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopyridine-3-boronic acid can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or Grignard reagents, followed by reaction with boron reagents such as bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This process is favored due to its mild reaction conditions and high functional group tolerance, making it suitable for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxopyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Pyridylboronic acid

Comparison: 1-Methyl-2-oxopyridine-3-boronic acid is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to phenylboronic acids. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

(1-methyl-2-oxopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHLTCMITXOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN(C1=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454558-46-3
Record name 1-Methyl-2-oxopyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.